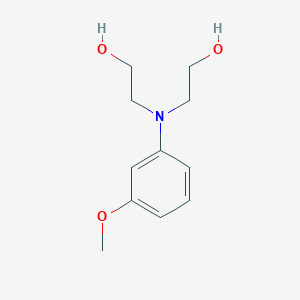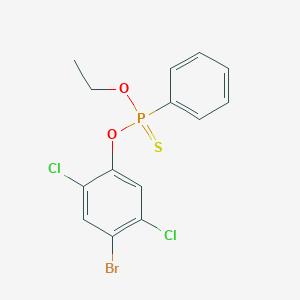
O-(4-Bromo-2,5-dichlorophenyl) O-ethyl phenylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-Bromo-2,5-dichlorophenyl) O-ethyl phenylphosphonothioate, commonly known as BDE-47, is a synthetic chemical compound that belongs to the family of polybrominated diphenyl ethers (PBDEs). It is widely used as a flame retardant in various industrial and consumer products, including electronics, textiles, and furniture. Despite its widespread use, BDE-47 has been found to have adverse effects on human health and the environment.
Mécanisme D'action
BDE-47 acts as an endocrine disruptor by binding to the thyroid hormone receptor and interfering with the normal function of the thyroid hormone system. It also affects the estrogen and androgen receptors, disrupting the normal hormonal balance in the body. BDE-47 has been found to affect gene expression and alter the activity of enzymes involved in the metabolism of hormones.
Effets Biochimiques Et Physiologiques
BDE-47 has been found to have a wide range of biochemical and physiological effects, including altered thyroid hormone levels, reproductive dysfunction, developmental delays, and neurological disorders. It has been shown to affect the expression of genes involved in the regulation of the immune system, metabolism, and cell signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
BDE-47 is widely used in lab experiments to study its effects on human health and the environment. It is a potent endocrine disruptor, making it a valuable tool for studying the thyroid hormone system and reproductive system. However, BDE-47 is also highly toxic and persistent in the environment, posing a risk to researchers and the environment.
Orientations Futures
There are many future directions for research on BDE-47, including the development of safer flame retardants, the identification of biomarkers for exposure and toxicity, and the development of new treatments for BDE-47-related disorders. Researchers are also exploring the use of BDE-47 as a tool for studying the thyroid hormone system and the development of new drugs that target endocrine disruptors. In addition, there is a need for further research on the environmental impact of BDE-47 and the development of sustainable alternatives.
Méthodes De Synthèse
BDE-47 is synthesized by the bromination of 2,4-dichlorophenol followed by the reaction with sodium ethoxide and phenyl phosphorodichloridate. The resulting compound is then treated with sodium sulfide to form BDE-47.
Applications De Recherche Scientifique
BDE-47 has been extensively studied for its effects on human health and the environment. It has been found to be a potent endocrine disruptor, affecting the thyroid hormone system and reproductive system. BDE-47 has also been linked to developmental and neurological disorders, including autism and ADHD. In addition, BDE-47 has been found to be persistent in the environment, bioaccumulating in the food chain and posing a risk to wildlife.
Propriétés
Numéro CAS |
18936-66-8 |
|---|---|
Nom du produit |
O-(4-Bromo-2,5-dichlorophenyl) O-ethyl phenylphosphonothioate |
Formule moléculaire |
C14H12BrCl2O2PS |
Poids moléculaire |
426.1 g/mol |
Nom IUPAC |
(4-bromo-2,5-dichlorophenoxy)-ethoxy-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H12BrCl2O2PS/c1-2-18-20(21,10-6-4-3-5-7-10)19-14-9-12(16)11(15)8-13(14)17/h3-9H,2H2,1H3 |
Clé InChI |
ZEWUWNVXERZVIT-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2Cl)Br)Cl |
SMILES canonique |
CCOP(=S)(C1=CC=CC=C1)OC2=CC(=C(C=C2Cl)Br)Cl |
Synonymes |
O-(2,5-DICHLORO-4-BROMOPHENYL)O-ETHYLPHENYLPHOSPHONOTHIONATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



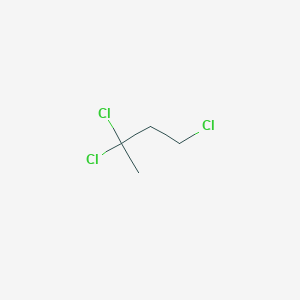
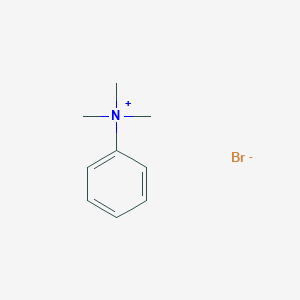
![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)
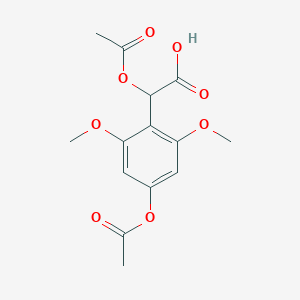
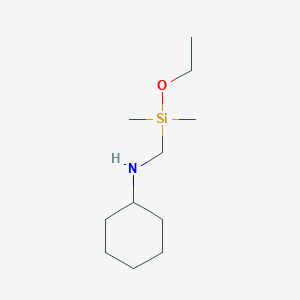
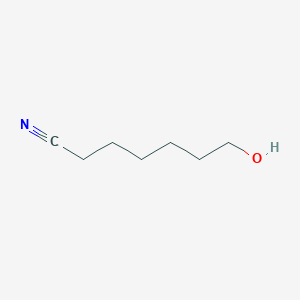
![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)
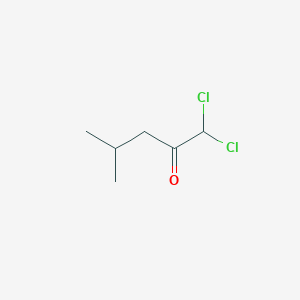
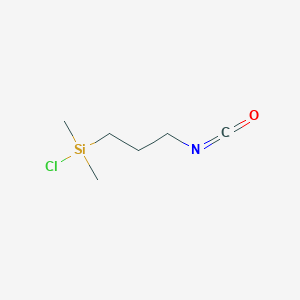
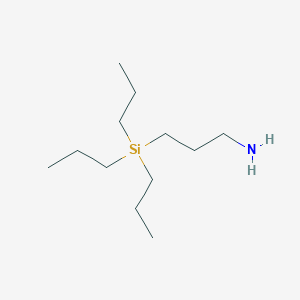


![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
